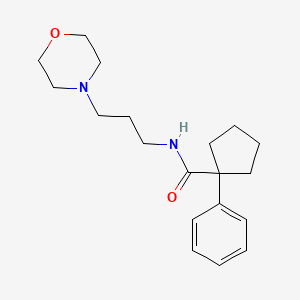
N-(3-Morpholin-4-ylpropyl)(phenylcyclopentyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-Morpholin-4-ylpropyl)(phenylcyclopentyl)formamide” is a chemical compound with the CAS Number 510756-05-5 . Its molecular formula is C19H28N2O2 .
Molecular Structure Analysis
The molecular structure of this compound includes a morpholine ring attached to a propyl chain, which is further connected to a formamide group. The formamide group is also attached to a phenylcyclopentyl group .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.094±0.06 g/cm3 and a predicted boiling point of 520.0±45.0 °C . The molecular weight is 316.44 .Aplicaciones Científicas De Investigación
Green Solvent Synthesis
N-formylmorpholine and its derivatives, such as N-(3-Morpholin-4-ylpropyl)(phenylcyclopentyl)formamide, are recognized for their chemical stability, non-toxicity, and non-corrosiveness. These properties make them suitable as green solvents in the synthesis of pharmaceutically valuable compounds. For instance, the synthesis of heterocyclic compounds benefits from the unique structure of N-formylmorpholine, which is compatible with aliphatic hydrocarbons, aromatic hydrocarbons, and water. This reduces the relative volatility of aromatics in such syntheses (Ghasemi, 2018).
Heterocyclic Compound Synthesis
The utility of N-formylmorpholine derivatives extends to the synthesis of 1-formyl-1,2-dihydroquinoline derivatives through Lewis acid-catalyzed cyclization processes. These processes demonstrate the versatility of formamide derivatives in constructing complex organic molecules, crucial for developing new pharmaceuticals and materials (Kobayashi et al., 1995).
Isocyanide and Isocyanide Derivatives Synthesis
This compound is a key intermediate in the synthesis of α-morpholinobenzyl isocyanide and α-alkylthio isocyanides. These compounds have significant applications in synthesizing various organic compounds, showcasing the broad utility of formamide derivatives in organic chemistry (Katritzky et al., 1993).
Antimicrobial Activity
Compounds synthesized from this compound have been studied for their antimicrobial properties. For example, Mannich base derivatives have shown significant antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents (Idhayadhulla et al., 2014).
Antitumor Activity
Research into the biological activity of this compound derivatives has revealed their potential in cancer treatment. Studies have shown that these compounds can inhibit the proliferation of cancer cell lines and induce apoptosis, suggesting their utility as antitumor agents (Marczak et al., 2015).
Propiedades
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c22-18(20-11-6-12-21-13-15-23-16-14-21)19(9-4-5-10-19)17-7-2-1-3-8-17/h1-3,7-8H,4-6,9-16H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOFCGCQPZAOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclobutyl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2940203.png)

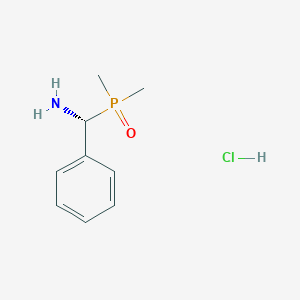
![2-Chloro-1-[2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidin-1-yl]propan-1-one](/img/structure/B2940208.png)
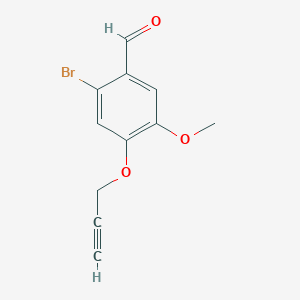
![1,3-dimethyl-7-(3-nitrophenyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![6-Oxaspiro[4.5]decan-1-amine hydrochloride](/img/structure/B2940213.png)
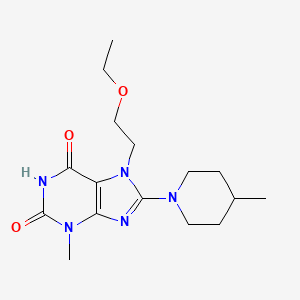
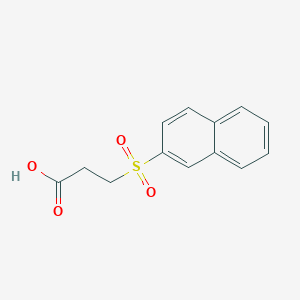
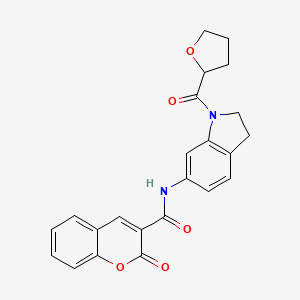
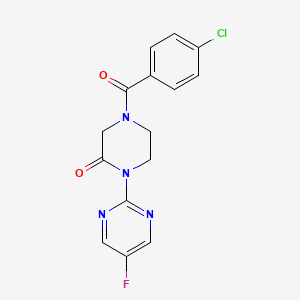
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2940219.png)
![2,5-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2940221.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2940223.png)